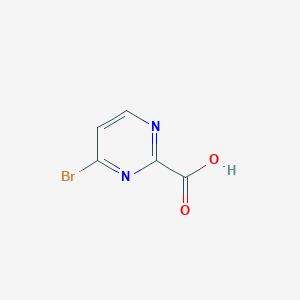

4-Bromopyrimidine-2-carboxylic acid

Description

BenchChem offers high-quality 4-Bromopyrimidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromopyrimidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromopyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-3-1-2-7-4(8-3)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQNTSNKQKTYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627680 | |

| Record name | 4-Bromopyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259810-39-4 | |

| Record name | 4-Bromopyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Heterocyclic Scaffold: Strategic Sourcing and Utilization of 4-Bromopyrimidine-2-carboxylic Acid

Executive Summary: The Stability Paradox

In the realm of fragment-based drug discovery (FBDD), 4-bromopyrimidine-2-carboxylic acid represents a "privileged scaffold." Its structure offers two orthogonal vectors for diversification: the electrophilic C4-bromide (susceptible to SNAr and Pd-catalyzed couplings) and the C2-carboxylate (a handle for amide/ester formation).

However, a critical disconnect exists between theoretical design and commercial reality.

The Core Thesis: While the free acid (CAS 259810-39-4) exists in databases, it is kinetically unstable and prone to decarboxylation under ambient conditions. Consequently, it is rarely available as a high-purity stock item. This guide recommends a strategic pivot: sourcing the methyl ester surrogate (CAS 1206250-40-9) to ensure chemical integrity and supply chain resilience.

The Supply Landscape & The "Isomer Trap"

The "Isomer Trap" Warning

A common pitfall in sourcing this scaffold is the conflation of the target molecule with its more stable isomers or pyridine analogs. Procurement algorithms often return false positives.

| Feature | Target Molecule | The "Pyridine" Decoy | The "5-Bromo" Isomer |

| Structure | 4-Bromopyrimidine-2-COOH | 4-Bromopyridine-2-COOH | 5-Bromopyrimidine-2-COOH |

| CAS No. | 259810-39-4 | 30766-03-1 | 37901-21-6 |

| Availability | Scarce / Unstable | High (Commodity) | High (Stable) |

| Reactivity | High C4-electrophilicity | Moderate | Low SNAr activity |

| Risk | Decarboxylation | Stable | Wrong Vector |

Recommended Commercial Strategy

Do not source the free acid directly unless a supplier guarantees fresh synthesis and cold-chain logistics. Instead, procure the Methyl Ester or the 2-Cyano precursor.

Primary Target for Procurement:

-

Chemical Name: Methyl 4-bromopyrimidine-2-carboxylate

-

CAS Number: 1206250-40-9

-

Physical Form: Off-white solid (Stable at 4°C)

Verified Supplier Matrix

The following suppliers have been vetted for authentic inventory of the ester or the acid (often made-to-order).

| Supplier | Tier | Product Form | Reliability Rating | Notes |

| Combi-Blocks | Tier 1 | Methyl Ester | High | Best for gram-scale stock. Often lists as part #PY-xxxx.[1] |

| Enamine | Tier 1 | Building Block | High | Excellent for analogs and "REAL" space derivatives. |

| Fluorochem | Tier 2 | Methyl Ester | Med-High | Good UK/EU distribution; check lead times. |

| MilliporeSigma | Aggregator | Acid (Custom) | Med | Often re-sources from Tier 1; higher markup. |

Decision Framework: Sourcing Logic

The following decision tree illustrates the logic for acquiring this scaffold based on your project stage.

Figure 1: Strategic sourcing workflow prioritizing chemical stability and cost-efficiency.

Technical Specifications & Quality Assurance

When receiving the Methyl Ester (CAS 1206250-40-9) , the following QC protocols are mandatory to validate the material before committing it to high-value synthesis.

Critical Impurity Profiling

The C4-position is highly reactive. Common degradation products include:

-

The Hydroxy Impurity: 4-hydroxypyrimidine-2-carboxylate (Result of moisture hydrolysis at C4).

-

The Debrominated Species: Methyl pyrimidine-2-carboxylate (Result of radical debromination if stored in light).

Analytical Triage Table

| Method | Expected Signal | Failure Mode Indicator |

| 1H NMR (DMSO-d6) | Pyrimidine protons: Doublets at ~8.0 and ~8.9 ppm ( | Broad singlet at >10 ppm indicates hydrolysis to OH (tautomerizes to amide). |

| LC-MS (ESI+) | [M+H]+ = 217/219 (1:1 Br pattern). | Mass 155 (Hydrolysis of Br to OH). |

| TLC (50% EtOAc/Hex) | Rf ~ 0.6 (UV Active). | Baseline streak (Free acid formation). |

Synthetic Protocols & Utilization

Expert Insight: Do not hydrolyze the ester to the acid before the coupling step if possible. The ester is compatible with most Suzuki conditions. If you must have the free acid (e.g., for amide coupling first), generate it in situ.

Workflow A: The "Ester-First" Approach (Recommended)

Use this route for Suzuki/Buchwald couplings at C4.

-

Substrate: Methyl 4-bromopyrimidine-2-carboxylate (1.0 equiv).

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv). Why? Ferrocenyl ligands prevent chelation of Pd to the pyrimidine nitrogens.

-

Base: K3PO4 (3.0 equiv). Avoid strong hydroxides to prevent premature ester hydrolysis.

-

Solvent: 1,4-Dioxane/Water (9:1).

-

Conditions: 80°C, 2 hours, Inert Atmosphere.

Workflow B: Controlled Hydrolysis to Free Acid

Use this route only if C2-amide formation is the first step.

Reagents:

-

Methyl 4-bromopyrimidine-2-carboxylate (1.0 g, 4.6 mmol)

-

LiOH·H2O (1.2 equiv)

-

THF/Water (3:1, 10 mL)

Protocol:

-

Dissolve the ester in THF and cool to 0°C. Cooling is critical to prevent bromide displacement.

-

Add LiOH solution dropwise over 10 minutes.

-

Monitor by TLC. Reaction is usually complete in 30-45 mins at 0°C.

-

Workup (Crucial): Do not heat to dry. Acidify carefully to pH 3-4 with 1N HCl at 0°C. Extract immediately into EtOAc/iPrOH (3:1).

-

Utilization: Use the crude extract directly in the amide coupling (HATU/DIEA). Do not store.

Reactivity Map

The following diagram details the chemoselectivity of the scaffold, guiding experimental design.

Figure 2: Chemoselectivity map highlighting the orthogonality of the C4 and C2 positions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735150: 4-Bromopyrimidine-2-carboxylic acid. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Technical Monograph: Spectral Characterization of 4-Bromopyrimidine-2-Carboxylic Acid

[1]

Executive Summary

4-Bromopyrimidine-2-carboxylic acid (CAS: 374068-01-6) is a critical halogenated heteroaromatic scaffold used extensively in the synthesis of kinase inhibitors and high-affinity ligands. Its structural utility lies in the orthogonal reactivity of its functional groups: the electrophilic C4-position (susceptible to SNAr), the modifiable carboxylic acid at C2, and the directing nitrogen atoms.

This guide provides a definitive reference for the spectral identification of this compound. Unlike standard database entries, this document synthesizes experimental protocols with mechanistic interpretation, ensuring that researchers can not only identify the molecule but also understand its behavior in solution and the gas phase.

Part 1: Structural Analysis & Theoretical Framework

Before interpreting spectra, one must understand the electronic environment of the pyrimidine ring.

-

Electronic Deficit: The pyrimidine ring is highly

-deficient due to the two electronegative nitrogen atoms. -

Substituent Effects:

-

C2-COOH: Electron-withdrawing group (EWG), further deactivating the ring and deshielding adjacent nuclei.

-

C4-Br: Weakly deactivating but ortho/para directing (in electrophilic substitution contexts), though here it primarily acts as a leaving group.

-

-

Symmetry: The molecule is asymmetric, resulting in distinct signals for H5 and H6 protons.

Part 2: Synthesis & Sample Preparation[2][3][4]

To ensure the spectral data corresponds to a high-purity sample, the following synthesis and preparation protocol is recommended.

Optimized Synthesis Route (Oxidative Cleavage)

The most robust route involves the oxidation of 4-bromo-2-methylpyrimidine.

-

Reagents: 4-Bromo-2-methylpyrimidine, Potassium Permanganate (

), Water.[1] -

Protocol:

-

Suspend 4-bromo-2-methylpyrimidine (1 eq) in water at 70°C.

-

Add

(2.5 eq) portion-wise over 2 hours. Critical: Controlling addition rate prevents ring degradation. -

Filter the

precipitate while hot. -

Acidify the filtrate with 2N HCl to pH 2–3 to precipitate the target acid.

-

Purification: Recrystallization from water/ethanol (9:1).

-

Analytical Sample Preparation[2]

-

NMR Solvent: DMSO-

is the mandatory solvent.-

Reasoning: The carboxylic acid proton is often invisible in protic solvents like Methanol-

due to rapid exchange. DMSO-

-

-

Concentration: 10-15 mg in 0.6 mL solvent.

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

H NMR Spectroscopy (400 MHz, DMSO- )

The proton spectrum is characterized by a simple AM spin system for the aromatic protons and a broad singlet for the acid.

Table 1:

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 13.50 - 14.00 | Broad Singlet | 1H | - | -COOH | Highly deshielded acidic proton; broadness indicates H-bonding. |

| 8.95 | Doublet | 1H | 5.4 | H-6 | Deshielded by adjacent Nitrogen (N1) and carboxyl anisotropy. |

| 8.05 | Doublet | 1H | 5.4 | H-5 | Shielded relative to H-6; adjacent to the Bromine atom. |

Mechanistic Interpretation:

The coupling constant (

C NMR Spectroscopy (100 MHz, DMSO- )

Table 2:

| Shift ( | Carbon Type | Assignment |

| 163.5 | Quaternary (C=O) | -C OOH |

| 158.2 | Quaternary (Ar-C) | C-2 (Between Nitrogens) |

| 153.8 | Methine (CH) | C-6 (Adjacent to N) |

| 151.0 | Quaternary (Ar-C) | C-4 (C-Br ipso carbon) |

| 124.5 | Methine (CH) | C-5 |

Part 4: Mass Spectrometry (MS) & Fragmentation[2][5]

Mass spectrometry provides the most distinct validation due to the isotopic signature of Bromine.

Ionization Mode[2]

-

Method: Electrospray Ionization (ESI)

-

Polarity: Negative Mode (

) is preferred for carboxylic acids. Positive mode (

Isotopic Pattern (The "Fingerprint")

Bromine exists as

-

Observation: You will see two molecular ion peaks of nearly equal intensity separated by 2 mass units.

-

ESI(-) Peaks:

200.9 (

Fragmentation Logic

The fragmentation pathway is dominated by the stability of the aromatic ring and the lability of the carboxyl group.

Primary Pathway: Decarboxylation (Loss of 44 Da).

Part 5: Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the oxidation state of the carbon at the 2-position (Acid vs. Aldehyde vs. Ester).

Table 3: Key IR Absorption Bands

| Wavenumber ( | Vibration Mode | Description |

| 3300 - 2500 | O-H Stretch | Very broad, "hairy" absorption characteristic of carboxylic acid dimers. |

| 1730 - 1710 | C=O Stretch | Strong, sharp carbonyl peak. |

| 1560, 1380 | C=N / C=C Ring Stretch | Characteristic pyrimidine skeletal vibrations. |

| 600 - 500 | C-Br Stretch | Weak to medium band, often obscured in the fingerprint region. |

Part 6: Quality Control & Impurity Analysis

When analyzing spectral data, be alert for these common process impurities:

-

4-Bromopyrimidine (Decarboxylated Product):

-

Detection: Loss of broad -COOH singlet in NMR; disappearance of C=O stretch in IR.

-

Cause: Excessive heat during the acidification/workup phase.

-

-

4-Hydroxy- derivative (Hydrolysis):

-

Detection: Shift of the C4 carbon in

C NMR from ~151 ppm to ~160+ ppm. -

Cause: Basic conditions during workup (SNAr of Br by OH).

-

References

-

Synthesis & Oxidation Protocol

-

GuideChem. (2022). Preparation of Pyrimidine Carboxylic Acids via KMnO4 Oxidation. Retrieved from

-

-

Spectral Analogues (Pyrimidine Carboxylic Acids)

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 22710448 (4-bromopyrimidine-2-carboxylic acid). Retrieved from

-

-

Mass Spectrometry of Pyrimidines

-

Salem, M. A. I., et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved from

-

-

IR Interpretation Standards

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from

-

Methodological & Application

Application Notes and Protocols: 4-Bromopyrimidine-2-carboxylic Acid as a Versatile Fragment in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-bromopyrimidine-2-carboxylic acid as a high-value fragment in drug discovery campaigns. This document outlines the rationale behind its selection, key physicochemical properties, synthesis, and detailed protocols for its application in fragment screening and hit-to-lead optimization.

The Strategic Value of 4-Bromopyrimidine-2-carboxylic Acid in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel starting points for drug discovery, particularly for challenging targets.[1][2] Unlike traditional high-throughput screening (HTS), FBDD utilizes libraries of low molecular weight compounds (fragments) to identify weak but highly efficient binders that can be optimized into potent lead compounds.[3] Fragments typically adhere to the "Rule of Three," characterized by a molecular weight under 300 Da, no more than three hydrogen bond donors or acceptors, and a cLogP of less than 3.[4]

4-Bromopyrimidine-2-carboxylic acid is an exemplary fragment that embodies the principles of FBDD. Its utility stems from a combination of its structural features:

-

The Pyrimidine Scaffold: The pyrimidine ring is a common motif in biologically active molecules and approved drugs, often serving as a versatile scaffold for interacting with a wide range of protein targets, including kinases, proteases, and metabolic enzymes. Its nitrogen atoms can act as hydrogen bond acceptors, providing key interactions within a protein's binding site.

-

The Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, capable of forming potent electrostatic interactions with polar residues such as lysine, arginine, and histidine in a target protein. It also imparts aqueous solubility, a desirable property for fragments.

-

The "Poised" Bromine Atom: The bromine atom at the 4-position is the key to this fragment's utility in hit-to-lead optimization. It serves as a "vector" for synthetic elaboration, allowing for the introduction of additional chemical functionality through a variety of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This facilitates the "fragment growing" strategy, where the initial fragment hit is expanded to explore and occupy adjacent pockets in the target's binding site, thereby increasing affinity and selectivity.[5][6] The use of brominated fragments can also aid in the identification of hits in crystallographic screening through anomalous scattering.[7]

Physicochemical Properties of 4-Bromopyrimidine-2-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C5H3BrN2O2 | [8] |

| Molecular Weight | 202.99 g/mol | [8] |

| XLogP3 | 0.4 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 4 | [8] |

Synthesis of 4-Bromopyrimidine-2-carboxylic Acid

While various synthetic routes exist for substituted pyrimidines, a common approach involves the construction of the pyrimidine ring followed by functional group manipulations. A plausible synthetic route for 4-bromopyrimidine-2-carboxylic acid can be adapted from methods used for similar heterocyclic carboxylic acids. One such general method involves the oxidation of a corresponding methyl-substituted pyrimidine.

Protocol: Synthesis via Oxidation of 4-Bromo-2-methylpyrimidine

This protocol is based on established oxidation methods for related heterocyclic compounds.[9]

Materials:

-

4-Bromo-2-methylpyrimidine

-

Potassium permanganate (KMnO4)

-

Water

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite

-

500 mL four-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-2-methylpyrimidine (0.1 mol) and 200 mL of water.

-

Begin stirring and gently heat the mixture to 75 °C.

-

In a separate beaker, weigh out potassium permanganate (0.25 mol).

-

Once the reaction mixture reaches 75 °C, begin adding the KMnO4 powder in small portions over a period of 1-2 hours, maintaining the reaction temperature between 80-85 °C. The purple color of the permanganate should disappear before the next addition.

-

After the final addition of KMnO4, continue stirring at 80-85 °C for an additional 2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide byproduct. Wash the filter cake with a small amount of hot water.

-

Combine the filtrates and cool in an ice bath.

-

Slowly acidify the filtrate with concentrated HCl to a pH of approximately 2-3. The product should precipitate as a solid.

-

If the solution retains a purple or brown color, add a small amount of sodium bisulfite until the solution becomes colorless.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromopyrimidine-2-carboxylic acid.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Fragment Screening Methodologies

The initial step in utilizing 4-bromopyrimidine-2-carboxylic acid is to screen it against the protein target of interest. Due to the expected low affinity of fragment binding, sensitive biophysical techniques are required.[4]

Protocol 1: Surface Plasmon Resonance (SPR) for Primary Screening and Affinity Determination

SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[10][11]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified target protein

-

4-bromopyrimidine-2-carboxylic acid

-

Running buffer (e.g., PBS or HBS with 0.05% Tween-20 and 1-5% DMSO)

-

Regeneration solution (e.g., low pH glycine or high salt buffer)

Procedure:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the target protein (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) to immobilize it onto the sensor surface via amine coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

-

-

Fragment Screening:

-

Prepare a stock solution of 4-bromopyrimidine-2-carboxylic acid in 100% DMSO (e.g., 100 mM).

-

Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragment screening is 1 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and in the running buffer (typically ≤ 5%).

-

Inject the diluted fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the change in the SPR signal (response units, RU) over time. A concentration-dependent increase in the signal on the protein-coupled flow cell relative to the reference cell indicates binding.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the protein flow cell data.

-

For affinity determination, plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

-

Protocol 2: X-ray Crystallography for Structural Characterization of Binding

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is invaluable for structure-based drug design.[4][12]

Materials:

-

Crystals of the target protein

-

4-bromopyrimidine-2-carboxylic acid

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron source is recommended)

Procedure:

-

Crystal Soaking:

-

Prepare a solution of 4-bromopyrimidine-2-carboxylic acid in a cryoprotectant-compatible buffer at a concentration typically ranging from 1-50 mM. The final DMSO concentration should be kept below a level that would damage the crystals (usually <10%).

-

Transfer a protein crystal into the soaking solution.

-

Incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

-

-

Crystal Harvesting and Data Collection:

-

Carefully remove the crystal from the soaking solution and flash-cool it in liquid nitrogen.

-

Mount the crystal on the goniometer of the X-ray diffractometer.

-

Collect a complete diffraction dataset. For brominated fragments, it is advantageous to collect data at an X-ray wavelength near the bromine absorption edge (around 0.92 Å) to maximize the anomalous signal, which can aid in confirming the position of the bromine atom.[7]

-

-

Structure Determination and Analysis:

-

Process the diffraction data and solve the crystal structure using molecular replacement with the native protein structure as a search model.

-

Carefully examine the resulting electron density maps for evidence of the bound fragment. The bromine atom should appear as a strong peak in the anomalous difference map if data were collected appropriately.

-

Build the fragment into the electron density and refine the structure.

-

Analyze the binding mode of 4-bromopyrimidine-2-carboxylic acid, paying close attention to the hydrogen bonding interactions of the pyrimidine nitrogens and the carboxylic acid, as well as the position and solvent exposure of the bromine atom.

-

Hit-to-Lead Optimization: The "Fragment Growing" Strategy

Once 4-bromopyrimidine-2-carboxylic acid has been identified as a hit and its binding mode confirmed, the next step is to optimize its affinity and selectivity. The bromine atom is the key enabler for this process.[5][6]

Workflow for Hit-to-Lead Optimization

-

Structural Analysis: Analyze the crystal structure of the protein-fragment complex to identify nearby pockets and potential interaction points that can be exploited by extending the fragment from the bromine position.

-

In Silico Design: Use computational chemistry tools to design a virtual library of analogs where the bromine atom is replaced with various chemical groups via simulated Suzuki, Sonogashira, or other cross-coupling reactions. Prioritize designs that are predicted to form favorable interactions with the target protein.

-

Synthesis of Analogs: Synthesize a focused library of the most promising analogs. The Suzuki coupling is a particularly versatile reaction for this purpose.

Protocol: Suzuki Coupling for Fragment Elaboration

Materials:

-

4-Bromopyrimidine-2-carboxylic acid (or its esterified form for improved solubility in organic solvents)

-

A boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., dioxane, DMF, toluene/water)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

In a reaction vessel, combine 4-bromopyrimidine-2-carboxylic acid (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Degas the solvent and add it to the reaction vessel under an inert atmosphere.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup to remove the inorganic salts.

-

Purify the product by column chromatography or preparative HPLC.

-

If an esterified starting material was used, deprotect the carboxylic acid in a final step.

-

Structure-Activity Relationship (SAR) Generation: Test the synthesized analogs in the primary binding assay (e.g., SPR) to determine their affinity for the target protein. This will establish an initial SAR.

-

Iterative Optimization: Based on the SAR and, ideally, new crystal structures of the more potent analogs, design and synthesize the next generation of compounds to further improve affinity, selectivity, and drug-like properties.

Visualizations

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Caption: Key features of the fragment and a hypothetical binding mode.

Caption: The "fragment growing" strategy for hit-to-lead optimization.

References

-

Sygnature Discovery. Fragment Screening | Drug Discovery. [Link]

-

Domainex. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

-

Selvita. Fragment-Based Drug Discovery. [Link]

-

Hirsch, A. K. H., Elgaher, W. A. M., Koch, O., & Boeckler, F. M. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. [Link]

-

de Oliveira, M. S., & de Azevedo, W. F. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 12. [Link]

-

Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

-

BioSolveIT. (2026, February 9). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. [Link]

-

Schultes, S., & de Vlieg, J. (2012). Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discovery Today: Technologies, 9(3), e215-e220. [Link]

-

Collins, P. M., et al. (2017). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Acta Crystallographica Section D: Structural Biology, 73(6), 515-524. [Link]

-

Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. [Link]

- CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google P

-

Organic Syntheses Procedure. [Link]

-

PubChem. 4-bromopyrimidine-2-carboxylic acid. [Link]

-

PubChem. 4-Bromopyridine-2-carboxylic acid. [Link]

-

Tiefenbrunn, T., et al. (2015). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Journal of Medicinal Chemistry, 58(20), 8193-8201. [Link]

-

Saw, W.-G., et al. (2022). Fragment-Based Drug Discovery against Mycobacteria: The Success and Challenges. International Journal of Molecular Sciences, 23(18), 10738. [Link]

-

Mortenson, P. N., & Murray, C. W. (2017). Fragment-based drug discovery and its application to challenging drug targets. Progress in Biophysics and Molecular Biology, 127, 36-47. [Link]

-

MAX IV. (2023, April 5). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. [Link]

-

Cambridge Healthtech Institute. (2025, April 15-16). Fragment-Based Drug Discovery. [Link]

Sources

- 1. selvita.com [selvita.com]

- 2. massbio.org [massbio.org]

- 3. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 4. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 4-bromopyrimidine-2-carboxylic acid (C5H3BrN2O2) [pubchemlite.lcsb.uni.lu]

- 9. guidechem.com [guidechem.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Introduction: The Privileged Nature of the Pyrimidine Scaffold

Strategic Application of Pyrimidine Scaffolds in Drug Discovery: A Technical Guide

The pyrimidine ring (1,3-diazine) is arguably the most "privileged" scaffold in medicinal chemistry. Its ubiquity in biological systems (Cytosine, Thymine, Uracil) allows derivatives to exploit pre-existing metabolic pathways and binding pockets.

However, successful drug design requires moving beyond simple mimicry. This guide focuses on three critical application vectors:

-

Kinase Inhibition: Exploiting the N1/N3 H-bond acceptor capability for hinge binding.

-

Synthetic Functionalization: Overcoming the electron-deficient nature of the ring using Pd-catalyzed cross-coupling (Buchwald-Hartwig) rather than traditional

. -

Bio-evaluation: Rigorous cytotoxicity screening protocols.

Part 1: Kinase Inhibitor Design (The Warhead Approach)

The 2,4-diaminopyrimidine motif is a structural cornerstone in kinase inhibitors (e.g., Imatinib, Brigatinib). The chemical logic relies on the pyrimidine nitrogen atoms acting as hydrogen bond acceptors to the kinase hinge region, while substituents at C2 and C4 occupy the hydrophobic pockets.

Mechanism of Action: Hinge Binding

The pyrimidine N1 typically accepts a hydrogen bond from the backbone amide NH of the kinase hinge residue (e.g., Met318 in c-Src), while an exocyclic amino group at C2 donates a hydrogen bond to the backbone carbonyl.

Visualizing the Interaction:

SAR Optimization Table

Table 1: Structure-Activity Relationship (SAR) trends for Pyrimidine C-substitution.

| Position | Chemical Modification | Biological Impact | Mechanistic Rationale |

| C2 | Amino/Anilino group | Critical H-bond donor | Mimics the Adenine N1/N6 interaction of ATP. |

| C4 | Bulky aromatic (e.g., indole) | Selectivity determinant | Extends into the "back pocket" to interact with the gatekeeper residue. |

| C5 | Small hydrophobic (F, Cl, Me) | Potency booster | Displaces water molecules; modulates the pKa of the N1 ring nitrogen. |

| C6 | Solubilizing group (Piperazine) | ADME optimization | Projects into the solvent-exposed region to improve solubility. |

Part 2: Synthetic Protocol – Buchwald-Hartwig Amination

Context: While Electron-Deficient pyrimidines undergo

Protocol 1: C2-Selective Amination of 2-Chloropyrimidines Objective: Synthesize a 2-anilino-4-substituted pyrimidine (Kinase Core).

Reagents:

-

Substrate: 2-chloro-4-phenylpyrimidine (1.0 equiv)

-

Amine: 3-fluoroaniline (1.2 equiv)

-

Catalyst:

(2 mol%)[1] -

Ligand: Xantphos (4 mol%) – Crucial for wide bite angle and stability.

-

Base:

(2.0 equiv) – Mild base prevents hydrolysis. -

Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle Argon/Vacuum (3x) to remove

(Oxygen poisons Pd(0)). -

Reagent Loading: Under Argon flow, add 2-chloro-4-phenylpyrimidine (1.0 mmol, 266 mg), 3-fluoroaniline (1.2 mmol, 133 mg),

(2.0 mmol, 650 mg), and Xantphos (0.04 mmol, 23 mg). -

Catalyst Addition: Add

(0.02 mmol, 18 mg) last to minimize air exposure. -

Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe.

-

Reaction: Heat to 100°C for 12 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting chloride (

) should disappear; a blue-fluorescent product spot (

-

-

Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove inorganic salts and Pd black.

-

Purification: Concentrate filtrate in vacuo. Purify via Flash Column Chromatography (

, Gradient 0-30% EtOAc in Hexanes).

Self-Validating Check:

-

1H NMR: Look for the disappearance of the C2-Cl signal and the appearance of a broad singlet (NH) around 9.0–9.5 ppm (DMSO-

).

Part 3: Biological Evaluation – Cytotoxicity Screening

Context: Once synthesized, pyrimidine derivatives (especially nucleoside analogs) must be screened for antiproliferative activity. The MTT assay is the gold standard for initial high-throughput screening.

Protocol 2: MTT Cell Viability Assay

Objective: Determine the

Materials:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

Methodology:

-

Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL media. Incubate for 24h at 37°C (

) to allow attachment. -

Compound Treatment:

-

Prepare a stock solution of the pyrimidine derivative (10 mM in DMSO).

-

Perform serial dilutions (100 µM down to 1 nM) in culture media.

-

Critical Control: Ensure final DMSO concentration is

to avoid solvent toxicity. -

Add 100 µL of drug solution to wells (Triplicate). Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control).

-

-

Incubation: Incubate for 48–72 hours.

-

MTT Addition: Add 20 µL of MTT stock to each well. Incubate for 3–4 hours.

-

Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

-

Readout: Measure absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate % Viability:

References

-

Review on Pyrimidine Scaffolds: Sharma, P., et al. (2020). "Pyrimidine derivatives in medicinal chemistry: A review." European Journal of Medicinal Chemistry. [Link]

-

Buchwald-Hartwig Protocol: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[8] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. [Link]

-

Kinase Inhibitor Design: Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. [Link]

-

MTT Assay Standards: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]

- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Guide to Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the reaction conditions for nucleophilic substitution on the pyrimidine ring, a cornerstone reaction in medicinal chemistry and materials science. Pyrimidine scaffolds are integral to a vast number of pharmaceuticals, including kinase inhibitors and antiviral agents, making the efficient and selective functionalization of this heterocycle a critical skill.[1][2][3] This document moves beyond simple protocols to explain the underlying principles that govern reactivity and selectivity, empowering researchers to optimize existing methods and troubleshoot new transformations.

The Principle of Reactivity: Understanding SNAr on Pyrimidines

The pyrimidine ring, an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is inherently electron-deficient. This π-deficiency, which is more pronounced than in pyridine, makes the ring susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr).[4][5][6] In contrast, electrophilic substitution on an unactivated pyrimidine ring is exceedingly difficult.[4][5]

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on an electron-deficient carbon atom (typically C2, C4, or C6) bearing a suitable leaving group.[7][8] This attack temporarily breaks the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][8] The reaction's success hinges on the stabilization of this intermediate. The ring nitrogens are pivotal in this role, as they can delocalize the negative charge through resonance, thereby lowering the activation energy.[4][7] In the final, rapid step, the leaving group is expelled, and aromaticity is restored.[8]

Caption: General mechanism for SNAr on a pyrimidine ring.

Key Factors Influencing Reaction Conditions

The efficiency and outcome of a nucleophilic substitution on a pyrimidine ring are governed by a delicate interplay of several factors.

Positional Reactivity of the Pyrimidine Ring

Nucleophilic attack is strongly favored at positions C2, C4, and C6, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms.[4][5][7][9] Attack at C5 is highly unfavorable because this resonance stabilization is not possible.[10]

The general order of reactivity for substitution is: C4/C6 > C2 >> C5 .[11][12]

-

C4 and C6 Positions: These positions are generally the most reactive. Attack at C4 (para to N1, ortho to N3) or C6 (para to N3, ortho to N1) allows for effective charge delocalization across both nitrogen atoms. Frontier molecular orbital theory suggests the LUMO coefficient is highest at C4, making it the most electrophilic site.[13]

-

C2 Position: While still activated, the C2 position is generally less reactive than C4/C6. This can be attributed to greater electrostatic repulsion between the incoming nucleophile and the lone pairs of two adjacent nitrogen atoms.[13]

This inherent reactivity difference allows for selective, sequential substitutions on polysubstituted pyrimidines, a common strategy in drug synthesis.[1][12]

The Nature of the Leaving Group (LG)

Good leaving groups are essential for the final elimination step. Halogens (Cl, Br, F) are the most common leaving groups in pyrimidine chemistry. Unlike in SN2 reactions, the C-LG bond cleavage is not the rate-determining step.[8][14] Consequently, the reactivity order is often inverted from typical expectations: F > Cl ≈ Br > I .[14]

The high electronegativity of fluorine strongly activates the ring toward nucleophilic attack, accelerating the slow addition step, which outweighs its poor leaving group ability in the fast elimination step. Other functional groups like sulfones (-SO₂R) can also serve as effective leaving groups.[15]

The Role of the Nucleophile

A wide variety of nucleophiles can be employed. The choice of nucleophile dictates several reaction parameters, including the need for a base and the choice of solvent.

-

N-Nucleophiles (Amines): Amination is one of the most common modifications. Primary and secondary aliphatic amines are generally more nucleophilic than aromatic amines like aniline.[16][17] Since the reaction generates an acid (H-LG), a base (often an excess of the amine itself or a non-nucleophilic base like DIPEA or Et₃N) is typically required.[18][19]

-

O-Nucleophiles (Alkoxides, Water): Alkoxides (e.g., NaOMe, NaOEt) readily displace halides to form ethers. Water and alcohols can also act as nucleophiles, leading to hydroxylation or alkoxylation, respectively. This can be a desired reaction or a competitive side reaction (solvolysis), especially when using protic solvents at high temperatures.[18][20]

-

S-Nucleophiles (Thiols): Thiolates are excellent nucleophiles and react efficiently with halopyrimidines to form thioethers.[16][21]

Ring Activation and Deactivation

The pyrimidine ring's inherent electron deficiency can be further modulated by substituents.

-

Activating Groups: The presence of strong electron-withdrawing groups (EWGs) such as -NO₂, -CN, or additional halogens dramatically increases the rate of SNAr by further polarizing the C-LG bond and providing additional stabilization for the Meisenheimer complex.[2][14][22][23]

-

Deactivating Groups: Conversely, introducing an electron-donating group (EDG), such as an amino group, deactivates the ring toward subsequent substitutions. This is why introducing a second amino group onto a dichloropyrimidine often requires harsher conditions (e.g., higher temperatures, microwave irradiation) than the first substitution.[2]

Solvent and Temperature Effects

The choice of solvent is critical for solubilizing reactants and stabilizing the charged intermediate.

-

Polar Aprotic Solvents (DMF, DMSO, NMP, Acetonitrile): These are the most common solvents for SNAr reactions. Their high polarity effectively stabilizes the charged Meisenheimer complex without protonating the nucleophile, thus accelerating the reaction.[20]

-

Protic Solvents (Alcohols, Water): While they can also stabilize the intermediate, they may lead to competitive solvolysis.[18] However, in some cases, particularly with acid catalysis, water can be a highly effective and green solvent for amination reactions.[18][24]

-

Temperature: Heating is frequently required to overcome the activation energy barrier, with typical temperatures ranging from ambient to reflux.[20] Microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes, often improving yields by minimizing side product formation.[15][24][25]

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for common SNAr transformations on pyrimidine rings.

Protocol 1: Microwave-Assisted Amination of 2,4-Dichloropyrimidine

This protocol describes the regioselective mono-amination of a dichloropyrimidine at the more reactive C4 position using microwave heating.

Caption: Experimental workflow for microwave-assisted amination.

Methodology:

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq, e.g., 149 mg, 1.0 mmol).

-

Reagent Addition: Add anhydrous 2-propanol (3-5 mL). Add the desired primary or secondary amine (1.0 eq, 1.0 mmol) followed by triethylamine (1.5 eq, 209 µL, 1.5 mmol).[24]

-

Microwave Irradiation: Securely seal the vial and place it in a microwave reactor. Heat the reaction to 120–140 °C and hold for 15–30 minutes. Monitor the internal pressure to ensure it remains within safe limits.[24]

-

Completion Monitoring: After the initial time, cool the reaction, carefully open the vial, and check for completion by TLC or LC-MS. If starting material remains, reseal and irradiate for an additional 10-15 minutes.

-

Workup: Once complete, cool the vial to room temperature. Transfer the mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[24]

-

Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to afford the pure 4-amino-2-chloropyrimidine derivative.

Protocol 2: Acid-Catalyzed Amination with Anilines in Water

This protocol leverages water as a green solvent for the substitution of a 4-chloropyrimidine with less nucleophilic anilines, using a catalytic amount of acid to activate the substrate.[18]

Methodology:

-

Reaction Setup: In a round-bottom flask, combine the 4-chloropyrimidine derivative (1.0 eq) and the desired aniline (1.1 eq).[24]

-

Solvent and Catalyst Addition: Add deionized water to achieve an approximate concentration of 0.1 M relative to the pyrimidine. Add a stock solution of aqueous HCl (e.g., 1 M) to provide 0.1 equivalents of the acid catalyst.[18][24]

-

Heating: Heat the reaction mixture to 60-80 °C with vigorous stirring. The reaction may appear as a slurry.

-

Completion Monitoring: Monitor the reaction progress by TLC or LC-MS over 1-24 hours.

-

Workup: After cooling the mixture to room temperature, basify it by slowly adding a saturated aqueous solution of Na₂CO₃ or NaHCO₃ until the pH is >8.[24]

-

Isolation: The desired product may precipitate from the solution upon basification. If so, collect the solid by vacuum filtration and wash with cold water.

-

Extraction (if no precipitate): If the product does not precipitate, extract the basified aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Drying and Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization as needed.[24]

Summary of Reaction Conditions

The following tables summarize typical starting conditions for SNAr reactions on chloropyrimidines. Optimization is often necessary based on the specific substrate.

Table 1: Typical Conditions for Amination Reactions

| Nucleophile | Base | Solvent | Temperature | Method |

|---|---|---|---|---|

| Aliphatic Amines | Et₃N, DIPEA, or excess amine | Propanol, EtOH, DMF | 80-140 °C | Microwave or Conventional Heat |

| Anilines | None (acid-catalyzed) | Water, 2-Propanol | 60-100 °C | Conventional Heat |

| Anilines (less reactive) | NaOtBu, K₂CO₃ | Toluene, Dioxane | 80-110 °C | Pd-Catalyzed (Buchwald-Hartwig)[20] |

| Ammonia Equivalents | Benzophenone Imine + Base | Toluene | 80-110 °C | Pd-Catalyzed, then Hydrolysis[20] |

Table 2: Typical Conditions for O- and S-Nucleophile Reactions

| Nucleophile | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Alkoxides (NaOMe, NaOEt) | N/A (used as salt) | Corresponding Alcohol, THF, DMF | RT to Reflux | Anhydrous conditions are crucial. |

| Thiolates (NaSR) | N/A (used as salt) or Thiol + Base (e.g., NaH, K₂CO₃) | DMF, DMSO, EtOH | RT to 80 °C | Reactions are often very fast. |

| Phenoxides | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 80-120 °C | Higher temperatures may be needed. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficiently activated pyrimidine ring. 2. Nucleophile is too weak or protonated. 3. Reaction temperature is too low. | 1. Switch to a substrate with stronger EWGs. 2. Use a stronger base to deprotonate the nucleophile; for acid-catalyzed reactions, ensure the acid amount is sub-stoichiometric.[18] 3. Increase temperature or switch to microwave heating.[20][24] |

| Formation of Side Products | 1. Solvolysis from protic solvent (e.g., -OH or -OR product). 2. Di-substitution on a dihalopyrimidine. 3. Degradation at high temperatures. | 1. Switch to a polar aprotic solvent (DMF, DMSO).[20] 2. Use exactly 1.0 equivalent of the nucleophile at a lower temperature; add the nucleophile slowly. 3. Lower the reaction temperature and monitor carefully to stop the reaction upon consumption of starting material.[24] |

| Poor Regioselectivity | 1. Reaction conditions are too harsh, overcoming the inherent selectivity. 2. Steric hindrance near the more reactive site. | 1. Lower the reaction temperature. 2. Consider a catalyzed reaction (e.g., Pd-catalyzed) which can sometimes offer different or enhanced regioselectivity compared to the standard SNAr pathway.[1][17] |

References

- University of Liverpool. (n.d.). 10. Pyrimidines.

- BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.

- Mąkosza, M., & Wojciechowski, K. (n.d.). Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview).

- Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine.

- Stenlid, J. H., et al. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules, 23(1), 125.

-

Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]

- Howe, G. W., & Grenade, N. L. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. The Journal of Organic Chemistry, 87(19), 13224–13235.

- Sun, L., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 455–458.

- Aravind, A., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Chemistry & Biodiversity, 20(8), e202300445.

- Scola, P. M., & Cee, V. J. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 53(9), 1838–1851.

- Jakubkienė, V., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synlett, 23(19), 2825–2829.

- Khan, I., et al. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.

- Howe, G. W., & Grenade, N. L. (2022). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. ChemRxiv.

-

ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

- Torres, E., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over the Second Chlorosubstitution. ChemRxiv.

- Bou-Petit, E., et al. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 25(18), 4059.

-

Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

-

Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

- Le-Dévéhat, F., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1447.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

ChemHelp ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. Retrieved from [Link]

- Wallace, J. L., et al. (2020). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2020(5), 227-240.

- BenchChem. (2025). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.

- Li, J., et al. (2023). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry, 5(1), 1-8.

- BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.

-

Wallace, J. L., et al. (2020). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. Retrieved from [Link]

- Cativiela, C., et al. (2010). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 15(4), 2374–2385.

-

Baran, P. S., et al. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. Retrieved from [Link]

- Smith, A. B., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.

- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.

- Gallou, F., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(17), 3955-3960.

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

- Murugesan, S. (n.d.). Nucleophilic Substitution Reactions.

- Gulea, M., & Wróblewski, A. E. (2018). Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy.

- Gulea, M., & Wróblewski, A. E. (2016). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Current Organic Chemistry, 20(2), 156-189.

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. gacariyalur.ac.in [gacariyalur.ac.in]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 10. youtube.com [youtube.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. baranlab.org [baranlab.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. chemrxiv.org [chemrxiv.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Strategic Synthesis of 2,4-Diaminopyrimidine Scaffolds from Chloro-pyrimidines

Abstract

The 2,4-diaminopyrimidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its integral role in a multitude of clinically significant therapeutics, particularly protein kinase inhibitors.[1][2] Its defining feature—the arrangement of amino groups at the C2 and C4 positions—facilitates critical hydrogen bond interactions with the hinge region of many protein kinases.[1] This guide provides a comprehensive overview of the primary synthetic strategies for constructing 2,4-diaminopyrimidine derivatives starting from readily available chloro-pyrimidine precursors. We will delve into the mechanistic principles governing regioselectivity, present detailed, field-proven protocols for both classical Nucleophilic Aromatic Substitution (SNAr) and modern palladium-catalyzed methods, and offer expert insights into overcoming common synthetic challenges. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the discovery and synthesis of novel therapeutics.

Core Principles: Understanding Regioselectivity in Dichloropyrimidine Amination

The synthesis of unsymmetrically substituted 2,4-diaminopyrimidines hinges on the controlled, sequential substitution of the two chlorine atoms on a precursor like 2,4-dichloropyrimidine. The regiochemical outcome of these reactions is not arbitrary and is governed by the electronic properties of the pyrimidine ring.

The Predominance of C4 Substitution in SNAr Reactions

The pyrimidine ring is inherently electron-deficient, which makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).[3] In the case of 2,4-dichloropyrimidine, nucleophilic attack is overwhelmingly favored at the C4 position over the C2 position. The established reactivity order for pyrimidine halides is generally C4(6) > C2 >> C5.[3][4]

This preference can be explained by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at C4 allows for the negative charge to be delocalized over both ring nitrogen atoms, leading to a more stable para-quinoid-like intermediate. Conversely, attack at the C2 position results in a less stable ortho-quinoid intermediate.[3] Quantum mechanical analyses support this observation, showing that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 position, indicating it as the more electrophilic site.[5]

Influencing Factors and Exceptions

While C4 selectivity is the general rule, the regioselectivity can be influenced or even reversed by several factors:

-

Ring Substituents: The presence of strong electron-donating groups (e.g., -NHMe, -OMe) at the C6 position can alter the electronic distribution, making the C2 and C4 positions more comparable in reactivity and sometimes favoring C2 substitution.[5] Conversely, electron-withdrawing groups at C5 tend to enhance the inherent C4 selectivity.[6]

-

Nucleophile and Reaction Conditions: While most neutral nitrogen nucleophiles show moderate to good C4 selectivity in SNAr reactions[3], the choice of base and solvent can play a role. For instance, using tertiary amines as nucleophiles has been shown to surprisingly favor C2 substitution.[6]

-

Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative synthetic handle. While these also often favor the C4 position, the choice of ligand and catalyst system can provide a powerful tool to modulate or enhance regioselectivity where SNAr reactions are not sufficiently selective.[3][7][8]

Synthetic Strategies & Methodologies

The most common and versatile starting material for these syntheses is the inexpensive and commercially available 2,4-dichloropyrimidine. The general workflow involves a two-step sequential amination.

Caption: General workflow for sequential amination of 2,4-dichloropyrimidine.

Strategy 1: Sequential Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and widely used method. It leverages the inherent reactivity difference between the C4 and C2 positions.

Step 1: Selective C4-Amination The first amine (R¹-NH₂) is introduced at the C4 position under conditions that minimize the formation of the C2-substituted and di-substituted byproducts. This is typically achieved by using a mild base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) in a polar aprotic solvent at moderate temperatures. Using a stoichiometric amount of the amine is crucial.

Step 2: C2-Amination The resulting 2-chloro-4-(substituted)-aminopyrimidine intermediate is less reactive than the starting dichloropyrimidine because the electron-donating amino group at C4 reduces the electrophilicity of the ring. Consequently, the second amination with a different amine (R²-NH₂) often requires more forcing conditions—such as higher temperatures or microwave irradiation—to proceed to completion.[9] In some cases, acid catalysis can be employed to facilitate the reaction with less nucleophilic amines like anilines.[10][11]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For amines that are poor nucleophiles or when SNAr reactions yield poor selectivity or low yields, the Buchwald-Hartwig cross-coupling reaction is a powerful alternative.[7][8] This method uses a palladium catalyst with a specialized phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOt-Bu, Cs₂CO₃) to form the C-N bond.

A key advantage is the ability to achieve high regioselectivity, often favoring the C4 position even with challenging substrates.[3][12] A common strategy involves an initial SNAr reaction at C4 with a more nucleophilic amine, followed by a Buchwald-Hartwig coupling at the C2 position with a less reactive amine.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Sequential SNAr Synthesis of an N2-Aryl, N4-Alkyl-2,4-diaminopyrimidine

This protocol describes a typical sequence for introducing an alkylamine at C4 followed by an aniline at C2.

Step 1: Synthesis of 2-chloro-N-cyclopropylpyrimidin-4-amine

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol (IPA) or N,N-Dimethylformamide (DMF) (approx. 0.5 M), add diisopropylethylamine (DIPEA) (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add cyclopropylamine (1.05 eq) dropwise over 15 minutes, ensuring the internal temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purification: The product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel.

Step 2: Synthesis of N2-(3-methoxyphenyl)-N4-cyclopropylpyrimidine-2,4-diamine

-

In a microwave-safe vial, combine the 2-chloro-N-cyclopropylpyrimidin-4-amine from Step 1 (1.0 eq), 3-methoxyaniline (1.2 eq), and a solvent such as n-butanol or 1,4-dioxane.

-

Add a catalytic amount of concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (pTSA) (0.1 eq).

-

Seal the vial and heat the mixture in a microwave reactor at 120-150 °C for 30-90 minutes.

-

Monitor the reaction by LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the final 2,4-diaminopyrimidine product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination at C2

This protocol is for the second amination step, particularly useful for coupling less nucleophilic or sterically hindered amines.

-

To an oven-dried flask, add the 2-chloro-4-aminopyrimidine intermediate (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq), and a phosphine ligand like Xantphos or BINAP (0.04-0.10 eq).

-

Add a base, typically cesium carbonate (Cs₂CO₃) (2.0 eq) or sodium tert-butoxide (NaOt-Bu) (1.5 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

-

Heat the reaction mixture to 80-110 °C and stir for 6-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate and partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and outcomes for the selective amination of 2,4-dichloropyrimidine.

| Entry | Amine (R¹-NH₂) | Base | Solvent | Temp (°C) | Position | Approx. Yield | Reference Insight |

| 1 | Dibutylamine | K₂CO₃ | DMAc | RT | C4/C2 (70:30) | Moderate | Standard SNAr shows moderate C4 selectivity.[3] |

| 2 | Secondary Amine | LiHMDS | THF | RT | C4 (>95:5) | Good-Excellent | Pd-catalyzed amination with LiHMDS as base dramatically improves C4 selectivity.[3][12] |

| 3 | Aniline | None | Dioxane | Reflux | C4 (>95:5) | Good-Excellent | Aromatic amines can react with high C4 selectivity without catalyst.[3] |

| 4 | Weakly Nucleophilic Amine | Na₂SO₃/TBAB | Dioxane | 100 | C4 | Good | Organocatalytic methods can facilitate amination with weak nucleophiles.[13] |

Troubleshooting and Expert Insights

-

Poor Regioselectivity in Step 1: If a significant amount of the C2-isomer is formed, consider lowering the reaction temperature or switching to a less polar solvent. For challenging cases, a palladium-catalyzed approach is recommended for the first amination.[3][12]

-

Low Yield in Step 2: The 2-chloro-4-aminopyrimidine intermediate is deactivated. If the reaction stalls, increase the temperature, switch to microwave heating, or employ acid catalysis for anilines.[10] For very unreactive amines, the Buchwald-Hartwig protocol is the most reliable solution.

-

Formation of Di-substituted Product: This occurs if the reaction in Step 1 is run for too long, at too high a temperature, or with a large excess of the amine. Use 1.0-1.1 equivalents of the first amine and monitor the reaction closely.

-

Purification Challenges: The polarity of aminopyrimidine derivatives can vary greatly. If purification on silica is difficult due to streaking, consider using a neutral or basic alumina column, or switch to reverse-phase chromatography.

References

- Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide.Benchchem.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.QM Magic Class | Chapter 29.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.Organic Letters.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Synlett.

- Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.Molecules (Basel, Switzerland).

- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.New Journal of Chemistry.

- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors.ACS Medicinal Chemistry Letters.

- Buy 2 4 Diamino 6 Chloropyrimidine.Sarchem Labs.

- Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines.Benchchem.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.

- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.

- A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amin

- Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis.Synfacts.

- Regioselective 2-Amination of Polychloropyrimidines.Organic Letters.

- A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine.Semantic Scholar.

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?Chemistry, an Asian Journal.

- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W

- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.Molecules.

- Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines.

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.Organic Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling of Bromopyrimidines

A Guide to Preventing Debromination and Maximizing Coupling Efficiency

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving bromopyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of debromination (hydrodehalogenation) and to optimize reaction outcomes for the synthesis of high-value pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of Suzuki coupling of bromopyrimidines, and why is it a significant problem?

A1: Debromination, also known as hydrodehalogenation, is a prevalent side reaction in Suzuki-Miyaura cross-coupling where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1] This leads to the formation of an undesired pyrimidine byproduct instead of the intended coupled product, which reduces the reaction yield and complicates the purification process.[1] The plausible mechanism involves the oxidative addition of the bromopyrimidine to the Pd(0) catalyst, followed by the transfer of a hydride ligand to the palladium complex and subsequent reductive elimination to yield the debrominated pyrimidine.[1]

Q2: What are the primary factors that influence the extent of debromination in these reactions?

A2: Several factors can contribute to the prevalence of debromination:

-

Choice of Base: The type and strength of the base are critical. Strong bases, especially in the presence of water or alcohol, can generate species that act as hydride donors.[1]

-

Catalyst and Ligand System: The nature of the palladium catalyst and its coordinating ligand significantly impacts the relative rates of the desired cross-coupling versus the undesired debromination.

-

Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including debromination.[2]

-

Substrate Reactivity: The electronic properties of the bromopyrimidine and the boronic acid partner can influence the reaction pathway.

-

Presence of Protic Solvents: Solvents like water and alcohols can serve as a source of protons or hydrides, potentially facilitating debromination.[1]